An In-depth Technical Guide to Propargyl-PEG12-OH
An In-depth Technical Guide to Propargyl-PEG12-OH
Propargyl-PEG12-OH is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Concepts and Structure
Propargyl-PEG12-OH is a chemical compound that consists of three key components: a propargyl group, a polyethylene glycol (PEG) spacer of 12 ethylene glycol units, and a terminal hydroxyl group. This specific arrangement confers unique properties that are highly valuable in chemical biology and pharmaceutical sciences.
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Propargyl Group (Alkyne): The terminal alkyne functionality (–C≡CH) is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the precise ligation of the PEG linker to molecules bearing an azide group.[2]
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Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that enhances the solubility and biocompatibility of the molecule to which it is attached.[3] The 12 repeating units of ethylene glycol provide a defined spacer arm, which can be crucial for optimizing the pharmacokinetics of drug conjugates or for providing spatial separation between two conjugated moieties.
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Hydroxyl Group (-OH): The terminal hydroxyl group offers a versatile site for further chemical modification. It can be functionalized into a variety of other reactive groups, such as esters, ethers, or carbonates, enabling the attachment of this linker to a wide range of biomolecules, surfaces, or small molecule drugs.[4]
The combination of these three components makes Propargyl-PEG12-OH an important building block in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
The chemical structure of Propargyl-PEG12-OH is as follows:
HC≡C-CH₂-O-(CH₂-CH₂-O)₁₂-H
Physicochemical Properties
The quantitative data for Propargyl-PEG12-OH can be derived from its chemical structure. The properties of related Propargyl-PEG12 derivatives are also provided for comparison.
| Property | Propargyl-PEG12-OH (Calculated) | Propargyl-PEG12-amine[8] | Propargyl-PEG12-bromide[7] | Propargyl-PEG12-triethoxysilane[9] |
| Molecular Formula | C₂₇H₅₂O₁₃ | C₂₇H₅₃NO₁₂ | C₂₉H₅₅BrO₁₃ | C₃₇H₇₃NO₁₆Si |
| Molecular Weight | 584.7 g/mol | 583.72 g/mol | 691.64 g/mol | 816.07 g/mol |
| Appearance | White to off-white solid or oil | - | - | - |
| Solubility | Soluble in water and most organic solvents | - | - | - |
| Storage | -20°C for long-term storage | 0-4°C (short term), -20°C (long term) | -20°C (pure form) | - |
Synthesis and Experimental Protocols
Propargyl-PEG12-OH can be synthesized through various methods. A common approach involves the propargylation of a PEG diol. Below is a representative experimental protocol for the synthesis of a generic α-hydroxyl-ω-propargyl PEG.
Experimental Protocol: Synthesis of α-hydroxyl-ω-propargyl PEG [4][10]
This protocol describes a general method for the monofunctionalization of a PEG diol.
Materials:
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Poly(ethylene glycol) (e.g., dodecaethylene glycol)
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Sodium hydride (NaH)
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Propargyl bromide
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Anhydrous tetrahydrofuran (THF)
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Dichloromethane (DCM)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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A solution of dodecaethylene glycol (1 equivalent) in anhydrous THF is cooled to 0°C in an ice bath.
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Sodium hydride (1.1 equivalents) is added portion-wise to the solution, and the mixture is stirred at 0°C for 1 hour.
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Propargyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C.
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The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched by the slow addition of water.
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The THF is removed under reduced pressure.
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The residue is redissolved in dichloromethane and washed with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to yield Propargyl-PEG12-OH.
Characterization:
The structure of the synthesized Propargyl-PEG12-OH can be confirmed using ¹H NMR and ¹³C NMR spectroscopy. The presence of the propargyl group can be identified by the characteristic proton signals around 2.4 ppm (alkyne proton) and 4.2 ppm (methylene protons adjacent to the alkyne).[11]
Applications in Bioconjugation and Drug Development
The primary application of Propargyl-PEG12-OH lies in its use as a heterobifunctional linker in bioconjugation, facilitated by click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of Propargyl-PEG12-OH readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[12][13]
Experimental Protocol: General CuAAC Reaction [12]
Materials:
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Propargyl-PEG12-OH
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Azide-containing molecule (e.g., protein, peptide, small molecule)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)
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Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
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Dissolve Propargyl-PEG12-OH and the azide-containing molecule in a suitable buffer.
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Prepare a fresh stock solution of sodium ascorbate in water.
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Prepare a stock solution of copper(II) sulfate in water. If using a ligand, pre-mix the copper sulfate with the THPTA ligand.
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To the solution containing the propargyl and azide compounds, add the copper sulfate solution.
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Initiate the reaction by adding the sodium ascorbate solution.
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The reaction is typically allowed to proceed at room temperature for 1-4 hours.
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The resulting bioconjugate can be purified using methods appropriate for the specific molecules involved, such as size-exclusion chromatography or dialysis.
Visualizations
The following diagrams illustrate the synthesis of Propargyl-PEG12-OH and its application in a typical click chemistry workflow.
Caption: Synthesis of Propargyl-PEG12-OH via Williamson ether synthesis.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG12-amine, 956348-61-1 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Propargyl-PEG12-bromide | PROTAC Linker | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. confluore.com.cn [confluore.com.cn]
- 13. interchim.fr [interchim.fr]
